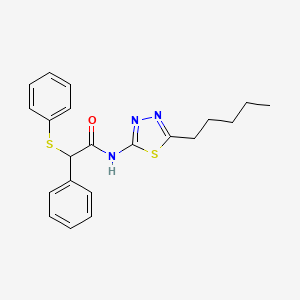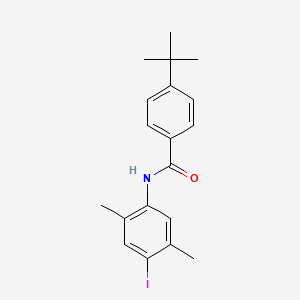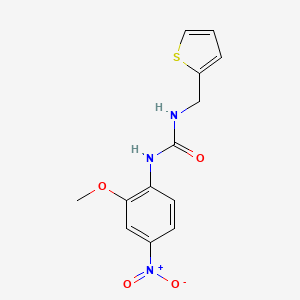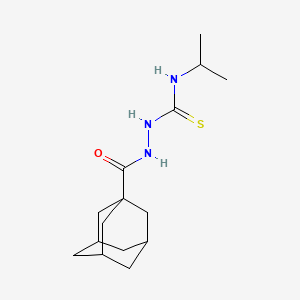
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PTAC is a thiadiazole derivative that has been synthesized and evaluated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of PTAC is not fully understood, but it is believed to involve the inhibition of COX-2 and the induction of apoptosis in cancer cells. PTAC has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
PTAC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve insulin sensitivity in diabetic rats. PTAC has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTAC is its ease of synthesis and high yield. PTAC has also been shown to have low toxicity and good bioavailability. However, PTAC has some limitations for lab experiments. It is relatively unstable in solution and can undergo hydrolysis under certain conditions. PTAC also has limited solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of PTAC. One area of research is the development of PTAC analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PTAC in other disease states, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the mechanism of action of PTAC and its effects on cellular signaling pathways warrant further investigation.
Conclusion:
In conclusion, PTAC is a thiadiazole derivative that has been synthesized and evaluated for its potential therapeutic properties. PTAC has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The synthesis of PTAC has been optimized for high yield and purity. PTAC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of PTAC, including the development of PTAC analogs and investigation of its potential therapeutic applications in other disease states.
Scientific Research Applications
PTAC has been extensively studied for its potential therapeutic properties. It has been evaluated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. PTAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PTAC has also been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic rats.
properties
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-2-3-6-15-18-23-24-21(27-18)22-20(25)19(16-11-7-4-8-12-16)26-17-13-9-5-10-14-17/h4-5,7-14,19H,2-3,6,15H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJRQBLNCDJJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4114759.png)
![4-{2-[(4-biphenylyloxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B4114765.png)

![dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114794.png)
![2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4114796.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114800.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4114804.png)

![methyl 4-[6,7-dimethyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4114814.png)

